molecular formula C10H12FNO2 B12235528 N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide

N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide

Cat. No.: B12235528
M. Wt: 197.21 g/mol
InChI Key: NDTHVTQEKCETBY-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a methoxyacetamide moiety attached to a benzene ring

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H12FNO2/c1-7-3-4-8(11)5-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

NDTHVTQEKCETBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide typically begins with 5-fluoro-2-methylaniline and 2-methoxyacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyacetamide moiety play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
  • N-(4-fluoro-3-nitrophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • N-(3-chlorophenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide

Comparison:

  • N-(5-fluoro-2-methylphenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties.
  • The fluorine atom enhances the compound’s stability and lipophilicity compared to its non-fluorinated analogs.
  • The methoxy group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

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